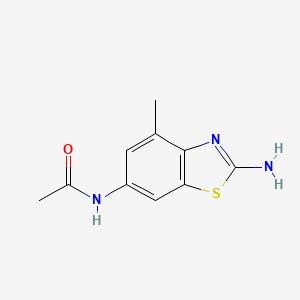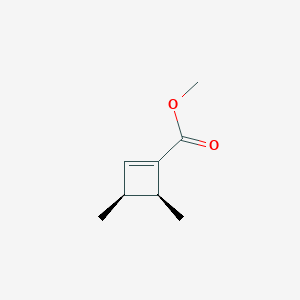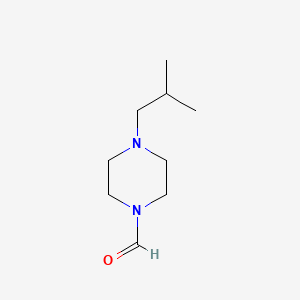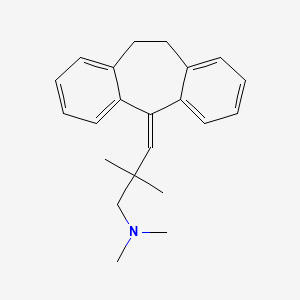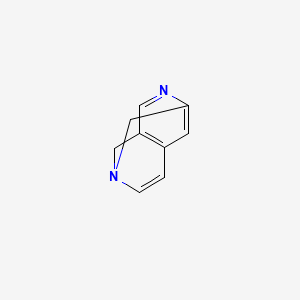
1H-2,6-Methano-2,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2,6-Methano-2,7-naphthyridine is a heterocyclic compound with the molecular formula C9H8N2. It is a derivative of naphthyridine, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.
Métodos De Preparación
The synthesis of 1H-2,6-Methano-2,7-naphthyridine can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This method allows for the efficient generation of the compound in moderate to high yields.
Análisis De Reacciones Químicas
1H-2,6-Methano-2,7-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding naphthyridine oxides, while reduction can yield naphthyridine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1H-2,6-Methano-2,7-naphthyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a pharmacologically active compound with applications in anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . Additionally, it is used in the development of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host-guest systems .
Mecanismo De Acción
The mechanism of action of 1H-2,6-Methano-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved can vary depending on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
1H-2,6-Methano-2,7-naphthyridine can be compared with other similar compounds, such as 1,6-naphthyridine and 1,8-naphthyridine. While all these compounds share a common naphthyridine core, their unique functional groups and structural modifications confer different properties and applications. For example, 1,6-naphthyridine derivatives have shown promise as sex hormone regulatory agents and anti-HIV agents, while 1,8-naphthyridine derivatives are used in the treatment of bacterial infections and as components of light-emitting diodes .
Propiedades
Número CAS |
591749-50-7 |
|---|---|
Fórmula molecular |
C9H8N2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
1,5-diazatricyclo[4.4.1.03,8]undeca-3(8),4,6,9-tetraene |
InChI |
InChI=1S/C9H8N2/c1-2-11-5-8-4-10-9(6-11)3-7(1)8/h1-4H,5-6H2 |
Clave InChI |
PGYBVPFLZCFINE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC3=C(CN1C=C3)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dihydroazeto[1,2-a]benzimidazole](/img/structure/B13806420.png)
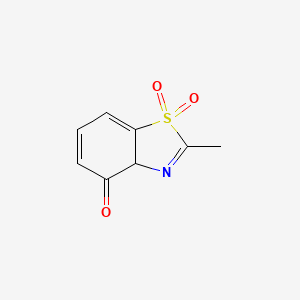
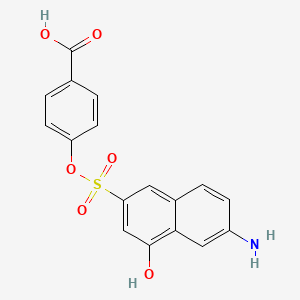
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
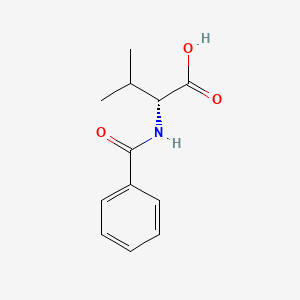
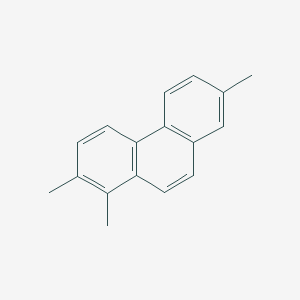
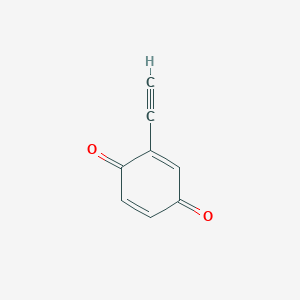
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)
![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)
